molecular formula C18H15NO3 B13404632 Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B13404632
M. Wt: 293.3 g/mol
InChI Key: WXGONXJMILNNOF-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenylquinoline-4-carboxylate
  • 4-Methyl-2-quinolinol
  • 4-Methylquinoline

Uniqueness

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and selectivity compared to other quinoline derivatives. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C18H15NO3/c1-21-13-9-7-12(8-10-13)17-11-15(18(20)22-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3

InChI Key

WXGONXJMILNNOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Origin of Product

United States

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